5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate
Description
Historical Development of Azaspiro Compounds
The development of azaspiro compounds has evolved significantly over the past two decades, with pioneering work establishing the synthetic methodologies that enable access to these structurally complex molecules. Early contributions to the field emerged in 2004 when Wipf and colleagues introduced multicomponent condensation strategies for the synthesis of azaspirocycles. This foundational work demonstrated the conversion of omega-unsaturated dicyclopropylmethylamines into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, and reductive amination processes. The resulting functionalized pyrrolidines, piperidines, and azepines were recognized as scaffolds of considerable relevance for chemistry-driven drug discovery.
Subsequent developments in the field were advanced by Carreira and Wuitschik between 2008 and 2010, who made pioneering contributions to azaspiroheptane synthesis and recognized the lipophilicity-lowering effects of these structural motifs. Their work established fundamental synthetic approaches and highlighted the unique physicochemical properties of azaspiro systems. More recent advances have focused on highly selective cascade processes, as demonstrated by Vila and colleagues in 2022, who developed rhodium-catalyzed cycloisomerization followed by Diels-Alder homodimerization for the synthesis of seven-membered azaspiro compounds. These methodological advances have collectively established azaspiro compounds as valuable synthetic targets with diverse applications in pharmaceutical chemistry.
The evolution of enantioselective synthesis methods has been particularly significant in this field. Yao and coworkers in 2011 reported highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates using ruthenium catalysts, achieving enantioselectivities up to 98.7 percent enantiomeric excess. This breakthrough provided key intermediates for the enantioselective synthesis of 5-azaspiro[2.4]heptane derivatives, particularly those incorporated into quinolone antibacterial agents. Such developments underscore the importance of stereochemical control in accessing biologically active azaspiro compounds.
Significance of 5-azaspiro[2.4]heptane Scaffold in Organic Chemistry
The 5-azaspiro[2.4]heptane scaffold occupies a unique position in organic chemistry due to its distinctive three-dimensional architecture and its ability to serve as a bioisosteric replacement for traditional heterocycles. Research has demonstrated that azaspiro[3.3]heptanes, which share structural similarities with the [2.4] system, can effectively replace morpholines, piperidines, and piperazines in medicinal chemistry contexts. This replacement capability stems from the inherent conformational restriction imposed by the spirocyclic framework, which can reduce entropic penalties upon binding to target proteins while maintaining essential pharmacophoric features.
The lipophilicity-modulating properties of azaspiro systems represent another significant aspect of their chemical importance. Molecular matched pair analysis has revealed that introducing spirocyclic centers can lower the measured logarithm of distribution coefficient at physiological conditions by as much as negative 1.0 relative to conventional heterocycles. This counterintuitive effect, despite the addition of carbon atoms, arises from increased basicity associated with the altered electronic environment in the spirocyclic system. The nitrogen atom in azaspiro compounds experiences reduced inductive electron withdrawal compared to traditional six-membered heterocycles, resulting in enhanced basicity and modified physicochemical properties.
From a synthetic perspective, the 5-azaspiro[2.4]heptane framework provides access to diverse chemical space through functionalization of multiple reactive sites. The compound can undergo various transformations including ring-opening reactions, cycloadditions, and functional group modifications that expand its utility as a synthetic intermediate. The presence of both cyclopropyl and pyrrolidine-like components within the same molecular framework creates opportunities for selective reactivity patterns that are not readily accessible through other structural motifs.
The conformational properties of 5-azaspiro[2.4]heptane systems have been extensively studied through computational methods, revealing significant differences compared to traditional heterocycles. Quantum mechanical conformational analysis has shown that azaspiroheptane variants exhibit molecular volumes approximately 9 to 13 cubic angstroms larger than their piperazine counterparts, consistent with their constrained geometry. These conformational characteristics influence both the binding affinity and selectivity profiles of azaspiro-containing compounds in biological systems.
Overview of 5-tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate
The compound this compound represents a sophisticated synthetic intermediate that combines the structural advantages of the azaspiro framework with strategically placed protecting groups. This molecule possesses the molecular formula C14H23NO4 and a molecular weight of 269.34 grams per mole. The compound incorporates both tert-butyl and ethyl ester functionalities positioned at the 5 and 7 positions respectively, providing differential reactivity that enables selective synthetic manipulations.
The structural architecture of this dicarboxylate derivative features a spirocyclic junction connecting a three-membered cyclopropyl ring with a five-membered pyrrolidine-like ring system. The nitrogen atom within the pyrrolidine ring bears a tert-butyl carboxylate protecting group, while the carbon atom at position 7 carries an ethyl carboxylate functionality. This combination of protecting groups provides synthetic flexibility, as the differential reactivity between tert-butyl and ethyl esters allows for selective deprotection and further functionalization strategies.
Chemical property predictions for this compound indicate a boiling point of 344.5 plus or minus 35.0 degrees Celsius and a density of 1.13 plus or minus 0.1 grams per cubic centimeter. The predicted pKa value of negative 1.97 plus or minus 0.40 reflects the electron-withdrawing effects of the multiple carbonyl functionalities present in the molecule. These physicochemical parameters provide important guidance for handling, purification, and synthetic application of this compound.
The compound is identified by the Chemical Abstracts Service registry number 1268520-72-4 and is catalogued under various synonymous names including ethyl 5-Boc-5-azaspiro[2.4]heptane-7-carboxylate. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-O-tert-butyl 7-O-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate, which precisely describes the substitution pattern and stereochemical arrangement.
Nomenclature and Classification Systems
The nomenclature of azaspiro compounds follows established International Union of Pure and Applied Chemistry conventions for spirocyclic systems, which were first systematically discussed by Adolf von Baeyer in 1900. The fundamental principle underlying spiro nomenclature involves the use of square brackets containing numerical designators that indicate the number of atoms in each ring, excluding the spiroatom itself. For 5-azaspiro[2.4]heptane systems, the notation [2.4] signifies a two-atom ring (cyclopropyl) connected to a four-atom ring (excluding the nitrogen and spiroatom) through a common spiro center.
The systematic naming process for azaspiro compounds begins with identification of the heteroatom and its position within the ring system. In 5-azaspiro[2.4]heptane, the prefix "5-aza" indicates that a nitrogen atom occupies position 5 of the overall seven-membered system when atoms are numbered sequentially around both rings. Position numbering starts with an atom of the smaller ring adjacent to the spiroatom, proceeds around that ring, continues with the spiroatom itself, and then progresses around the larger ring.
Classification of azaspiro compounds extends beyond simple nomenclature to encompass structural and functional categorizations. From a structural perspective, these compounds belong to the broader class of spirocyclic molecules, which are characterized by two or more rings sharing a single common atom. The specific subclass of azaspiro compounds incorporates nitrogen heterocycles within the spirocyclic framework, creating unique electronic and conformational properties that distinguish them from purely carbocyclic spiro systems.
Chemical database classification systems employ multiple identifier schemes to catalog azaspiro compounds systematically. The International Chemical Identifier system provides standardized string representations that encode complete structural information, while Simplified Molecular Input Line Entry System notations offer compressed structural descriptions suitable for database searching. For this compound, the International Chemical Identifier key DIJIJACGUYWBJN-UHFFFAOYSA-N provides a unique identifier that facilitates literature searching and compound tracking.
| Classification Parameter | Value |
|---|---|
| Molecular Formula | C14H23NO4 |
| Chemical Abstracts Service Number | 1268520-72-4 |
| Molecular Weight | 269.34 g/mol |
| Ring System Classification | Spirobicyclic |
| Heteroatom Content | Nitrogen-containing |
| Functional Group Classes | Dicarboxylate ester |
| International Union of Pure and Applied Chemistry Name | 5-O-tert-butyl 7-O-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate |
The compound also falls within the broader pharmacophoric classification of conformationally restricted heterocycles, which are increasingly recognized for their utility in drug design and chemical biology applications. This classification reflects the compound's potential to serve as a scaffold for bioactive molecule development, where the spirocyclic constraint provides enhanced selectivity and reduced conformational entropy compared to flexible linear analogs. The dual ester functionalities further classify this compound as a protected intermediate suitable for multistep synthetic sequences requiring selective deprotection strategies.
Properties
IUPAC Name |
5-O-tert-butyl 7-O-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-15(9-14(10)6-7-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJIJACGUYWBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Metal Carbenoid Reagents
A common approach involves the transformation of 4-exocyclic methylene-substituted proline derivatives using metal carbenoid reagents generated through variations of the Simmons-Smith reaction. For example:
- Reagents such as diethylzinc (Et2Zn) combined with halomethanes (e.g., ClCH2I, CH2I2) in the presence of trifluoroacetic acid (CF3COOH) facilitate cyclopropanation.
- This step forms the spirocyclopropyl ring fused to the azetidine or pyrrolidine ring system, essential for the 5-azaspiro[2.4]heptane skeleton.
This method is advantageous for its regio- and stereoselectivity, enabling the formation of the desired spirocyclic framework efficiently.
Protection of Amino and Carboxyl Groups
To enable selective reactions and avoid side reactions:
- The amino group is commonly protected using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups.
- Carboxyl groups can be esterified as tert-butyl or ethyl esters.
These protecting groups are introduced early in the synthesis and removed under controlled conditions after the key transformations are complete.
Enantioselective Hydrogenation and Chiral Resolution
To obtain the compound in a single stereoisomeric form with high enantiomeric purity:
- Catalytic asymmetric hydrogenation using chiral catalysts such as Ru-BINAP complexes is employed.
- This method allows direct synthesis of the chiral amine intermediate with high ee values, avoiding racemic mixtures and the need for subsequent resolution.
- Alternative methods using chiral catalysts or enzymatic resolution have been reported but often suffer from lower yields or ee values.
Stepwise Synthesis Route (Example from Sitafloxacin Intermediate Preparation)
A representative synthetic route for a closely related compound, (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, involves:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of intermediate salt | Acetic acid, potassium acetate | Ratio: 1 g : 3-5 mL : 1.25-1.5 g |
| 2 | Noyori asymmetric hydrogenation | Ru-BINAP catalyst | High enantiomeric excess |
| 3 | Hydrochloric acid treatment in ethanol solution | HCl : ethanol (mass ratio 1 : 3.5-4) | For salt formation |
| 4 | Reaction with benzylamine | Benzylamine (mass ratio 1 : 0.15-0.2) | Amination step |
| 5 | Reaction with diphenylphosphoryl azide (DPPA) | DPPA (mass ratio 1 : 1.5-2) | Carbamate formation |
| 6 | Reduction step | Sodium borohydride or lithium aluminum hydride or Pd/C | Reduction of intermediates |
This sequence enables efficient synthesis with improved yield, reduced waste, and scalability for industrial production.
- Metal Carbenoids: Et2Zn combined with halomethanes (ClCH2I, CH2I2).
- Chiral Catalysts: Ru-BINAP for asymmetric hydrogenation.
- Reducing Agents: Sodium borohydride, lithium aluminum hydride, or palladium on carbon (Pd/C).
- Protecting Groups: Boc and Cbz for amines; tert-butyl and ethyl esters for carboxyl groups.
- Use of phase-transfer catalysts or halide salts during cyclopropanation improves reaction efficiency.
- Avoidance of hazardous reagents like cyanides or nitromethane enhances safety and scalability.
- Direct asymmetric synthesis reduces the need for chiral resolution, cutting costs and material waste.
- Reaction conditions such as temperature, solvent choice, and reagent ratios are optimized to maximize yield and purity.
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Metal carbenoid source | Et2Zn + ClCH2I or CH2I2 | Cyclopropanation reagent |
| Protecting group for amine | Boc or Cbz | Protect amino group |
| Esterification | tert-Butyl or ethyl esters | Protect carboxyl groups |
| Chiral catalyst | Ru-BINAP | Enantioselective hydrogenation |
| Reducing agents | NaBH4, LiAlH4, Pd/C | Reduction of intermediates |
| Phase-transfer catalyst | Quaternary ammonium salts (optional) | Enhance cyclopropanation reaction |
| Reaction solvents | Acetic acid, ethanol, organic solvents | Reaction medium |
| Temperature range | Ambient to reflux | Optimize reaction rates and selectivity |
The preparation of 5-tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate involves sophisticated synthetic methodologies that combine cyclopropanation chemistry, protecting group strategies, and asymmetric catalysis. Recent advances have focused on improving yield, stereoselectivity, safety, and scalability to meet industrial demands, especially for pharmaceutical intermediates like sitafloxacin. The use of metal carbenoids and chiral catalysts such as Ru-BINAP has proven effective in generating the spirocyclic core with high enantiomeric purity, while protecting group chemistry facilitates functional group manipulations.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development:
- Neuroprotective Agents: Research indicates that compounds similar to 5-tert-butyl 7-ethyl 5-azaspiro[2.4]heptane derivatives may exhibit neuroprotective properties. These compounds can potentially be developed into drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and provide cellular protection against oxidative stress .
- Antidepressant Activity: Some studies suggest that spirocyclic compounds can influence serotonin and norepinephrine pathways, making them candidates for antidepressant development .
- Protein Degradation:
Biological Research Applications
- Biochemical Pathway Studies:
- In Vitro Assays:
Material Science Applications
- Polymer Chemistry:
- Nanotechnology:
Case Studies
Mechanism of Action
The mechanism of action of 5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
| Compound Name | CAS/ID No. | Core Structure | Substituents | Key Differences |
|---|---|---|---|---|
| This compound | 1268520-72-4 | Spiro[2.4]heptane | tert-butyl (C5), ethyl (C7) | Reference compound |
| 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate (QW-9360) | 150543-45-6 | Spiro[2.4]heptane | tert-butyl (C5), ethyl (C1) | Ester groups at C1 and C5 instead of C5 and C7 |
| 3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (QJ-5820) | 179236-78-3 | Bicyclo[3.1.0]hexane | tert-butyl (C3), ethyl (C6) | Smaller bicyclic core (6-membered vs. 7-membered) |
| 1-Tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (QA-5018) | 932035-01-3 | Piperidine | tert-butyl (C1), ethyl (C3), amino (C4) | Linear piperidine ring with additional amino group |
Key Observations :
Physicochemical Properties
Predicted collision cross-section (CCS) data for the structurally related 6-benzyl 5-tert-butyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate (CAS: Not provided) highlights the impact of substituents on molecular conformation :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 332.18562 | 182.7 |
| [M+Na]+ | 354.16756 | 193.3 |
| [M+NH4]+ | 349.21216 | 190.8 |
While direct CCS data for the target compound is unavailable, the benzyl-substituted analog demonstrates that bulky groups (e.g., benzyl vs. ethyl) increase CCS values due to enhanced molecular surface area .
Biological Activity
5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate (CAS No. 1268520-72-4) is a spirocyclic compound with a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and mechanisms of action. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
Chemical Structure and Properties
The unique spirocyclic structure of this compound allows it to interact with various biomolecular targets. The presence of tert-butyl and ethyl groups contributes to its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 1268520-72-4 |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure enables it to fit into unique binding sites, potentially modulating the activity of these targets. Research indicates that it may influence pathways related to:
- Enzyme Inhibition : Inhibiting specific enzymes involved in metabolic processes.
- Receptor Modulation : Acting as an agonist or antagonist at various receptor sites.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations have shown that it may possess anticancer activity by inducing apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence that this compound could provide neuroprotection in models of neurodegenerative diseases.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial effects of various derivatives of spirocyclic compounds, including this compound. Results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Investigation into Anticancer Properties
In a separate study focused on cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased rates of apoptosis compared to control groups . This indicates its potential utility in cancer therapeutics.
Neuroprotective Research
A recent investigation into neuroprotective agents highlighted the efficacy of this compound in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest that it may protect against neuronal damage associated with conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate, and how can yield be optimized?
- Methodology : The compound is synthesized via multi-step reactions involving ketone reduction, carboxylate esterification, and spirocyclic ring formation. Key steps include:
- Reduction : Use borane-dimethyl sulfide complex in dry THF under argon to reduce intermediates (e.g., 6-oxo derivatives) with precise stoichiometric control (1.2–1.5 equivalents of reducing agent) .
- Purification : Flash chromatography (hexane/ethyl acetate gradients) ensures high purity (>95%). Yield optimization requires strict anhydrous conditions and temperature control during exothermic steps .
- Yield Data : Typical yields range from 57% (initial steps) to 63% (final reduction), with total synthesis efficiency around 2.2% due to multi-step losses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) identify spirocyclic proton environments (δ 3.81–3.44 ppm for azaspiro protons) and tert-butyl/ethyl ester groups .
- LCMS : Negative-ion mode confirms molecular ion [M-H]⁻ at m/z 240.2, aligning with theoretical mass .
- Elemental Analysis : Combustion analysis validates stoichiometry (e.g., C 59.73%, H 7.94%, N 5.81%) .
Q. What stability considerations are critical for storage and handling?
- Methodology :
- Moisture Sensitivity : Store under argon at –20°C due to ester group hydrolysis risks. Pre-purify via drying over sodium sulfate .
- Thermal Stability : Differential scanning calorimetry (DSC) recommended to assess decomposition thresholds (>134°C observed in analogs) .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for structural modifications (e.g., substituent effects)?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates. ICReDD’s reaction path search methods minimize trial-and-error experimentation .
- Software Tools : Gaussian or ORCA for energy profiling; molecular dynamics (MD) simulations to assess steric effects of tert-butyl/ethyl groups on spirocyclic conformation .
Q. How to resolve contradictions in experimental reactivity data (e.g., unexpected byproducts)?
- Methodology :
- Feedback Loops : Integrate experimental data (e.g., LCMS impurities) with computational models to identify off-pathway reactions. For example, trace water in THF may lead to ketone reformation during reduction .
- HPLC-MS/MS : Quantify byproducts and cross-reference with simulated fragmentation patterns .
Q. What strategies optimize derivative design for biological activity studies?
- Methodology :
- Scaffold Modification : Replace ethyl ester with bioisosteres (e.g., amides) using Mitsunobu or coupling reactions. Monitor steric effects via molecular docking .
- In Silico Screening : Virtual libraries (e.g., ZINC20) screened against target receptors (e.g., enzymes) to prioritize synthetic targets .
Q. How do reaction fundamentals inform scalable synthesis (e.g., reactor design)?
- Methodology :
- Process Control : Implement continuous-flow systems for exothermic steps (e.g., borane reductions) to improve heat dissipation .
- Scale-Up Challenges : Particle technology (CRDC RDF2050107) addresses solubility issues in large-scale extractions (e.g., MTBE vs. ethyl acetate partitioning) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
